2-(3-Methyl-4-nitrophenoxy)aniline

Catalog No.
S14692591
CAS No.
M.F
C13H12N2O3
M. Wt
244.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methyl-4-nitrophenoxy)aniline

Product Name

2-(3-Methyl-4-nitrophenoxy)aniline

IUPAC Name

2-(3-methyl-4-nitrophenoxy)aniline

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

InChI

InChI=1S/C13H12N2O3/c1-9-8-10(6-7-12(9)15(16)17)18-13-5-3-2-4-11(13)14/h2-8H,14H2,1H3

InChI Key

JYPIQBMFKFJKNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2N)[N+](=O)[O-]

2-(3-Methyl-4-nitrophenoxy)aniline is an organic compound characterized by the presence of a nitrophenoxy group and an aniline structure. Its molecular formula is C13H12N2O3, indicating it contains 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The compound features a methyl group and a nitro group on the phenoxy ring, which significantly influence its chemical properties and biological activity. The presence of both the nitro and methyl groups allows for unique interactions in various chemical environments, making it a subject of interest in synthetic organic chemistry and pharmacology.

  • Oxidation: This compound can undergo oxidation to form various derivatives, including nitro and methoxy derivatives.
  • Reduction: The nitro group can be reduced to an amino group, yielding 2-(3-methyl-4-aminophenoxy)aniline.
  • Substitution Reactions: The methoxy or nitro groups can be substituted under appropriate conditions, leading to a variety of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas in the presence of palladium catalysts.

The biological activity of 2-(3-Methyl-4-nitrophenoxy)aniline has been explored in various studies. Compounds with similar structures often exhibit antibacterial properties. For instance, certain derivatives have shown moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus . The mechanism of action typically involves the interaction of the nitro group with cellular components, potentially leading to reactive intermediates that disrupt normal cellular functions.

The synthesis of 2-(3-Methyl-4-nitrophenoxy)aniline can be achieved through several methods:

  • Nitration followed by Coupling: A common method involves the nitration of 3-methoxyaniline followed by coupling with a suitable nitrophenol derivative. Reaction conditions typically require strong acids like sulfuric acid and nitric acid for nitration, followed by a coupling reaction using bases such as sodium hydroxide.
  • Direct Reductive Amination: This method allows for the synthesis of amines without isolating intermediate products, streamlining the process .

Optimizing reaction conditions is crucial for achieving high yields and purity.

2-(3-Methyl-4-nitrophenoxy)aniline finds applications in various fields:

  • Pharmaceuticals: Due to its potential antibacterial properties, it may serve as a lead compound for developing new antibiotics.
  • Dyes and Pigments: Its unique structure allows it to be used in synthesizing dyes with specific color properties.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.

Interaction studies of 2-(3-Methyl-4-nitrophenoxy)aniline focus on its reactivity with biological targets. The nitro group is particularly significant as it can undergo reduction within biological systems, leading to reactive species that may interact with proteins or nucleic acids. Understanding these interactions helps elucidate its potential therapeutic effects and toxicity profiles.

Several compounds share structural similarities with 2-(3-Methyl-4-nitrophenoxy)aniline:

Compound NameStructure FeaturesUnique Characteristics
4-Methoxy-N-(4-nitrobenzyl)anilineMethoxy and nitro groupsDifferent substitution pattern
3-Methoxy-N-methylanilineMethoxy group and methyl group on aniline nitrogenLacks the nitrophenyl moiety
4-Methoxy-N-(tert-pentyl)anilineMethoxy group with tert-pentyl substitutionDifferent alkyl chain influences physical properties
N-Methyl-4-nitroanilineMethyl group attached to nitroanilineSimpler structure lacking phenoxy linkage

Uniqueness: The specific substitution pattern of 2-(3-Methyl-4-nitrophenoxy)aniline imparts distinct physical and chemical properties that differentiate it from these similar compounds. Its unique reactivity profile makes it valuable for targeted applications in chemical synthesis and biological research.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

244.08479225 g/mol

Monoisotopic Mass

244.08479225 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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